2-pyridin-1-ium-1-yl-N-(1,3-thiazol-2-yl)acetamide;chloride
Description
2-pyridin-1-ium-1-yl-N-(1,3-thiazol-2-yl)acetamide;chloride is a compound that features a pyridinium ion, a thiazole ring, and an acetamide group
Properties
IUPAC Name |
2-pyridin-1-ium-1-yl-N-(1,3-thiazol-2-yl)acetamide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS.ClH/c14-9(12-10-11-4-7-15-10)8-13-5-2-1-3-6-13;/h1-7H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQKVOBVGBNBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NC2=NC=CS2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-1-ium-1-yl-N-(1,3-thiazol-2-yl)acetamide;chloride typically involves the reaction of pyridine with thiazole derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between pyridine and a thiazole-containing acetamide precursor . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-1-ium-1-yl-N-(1,3-thiazol-2-yl)acetamide;chloride can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the thiazole ring, while reduction can lead to the formation of reduced pyridinium species .
Scientific Research Applications
2-pyridin-1-ium-1-yl-N-(1,3-thiazol-2-yl)acetamide;chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-pyridin-1-ium-1-yl-N-(1,3-thiazol-2-yl)acetamide;chloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, leading to inhibition or activation of specific pathways . For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity, leading to cell lysis . In cancer research, it may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyridinium salts: These compounds share the pyridinium ion structure and are known for their antimicrobial and anticancer properties.
Thiazole derivatives: Compounds containing the thiazole ring are widely studied for their biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
2-pyridin-1-ium-1-yl-N-(1,3-thiazol-2-yl)acetamide;chloride is unique due to its combination of a pyridinium ion and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
